molecular formula C21H25N3O3 B3627324 METHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE

METHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B3627324
M. Wt: 367.4 g/mol
InChI Key: JBOCAMOEPBWTLB-UHFFFAOYSA-N
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Description

METHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a piperidine ring, a benzyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then coupled with a benzyl group. The final step involves the esterification of the benzoate group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of METHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The piperidine ring and benzyl group can bind to receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]CARBONYLAMINO]BENZOATE: This compound shares a similar benzoate ester structure but features a pyrimidinyl group instead of a piperidine ring.

    (1-BENZYL-4-PIPERIDYL)METHANOL: This compound has a similar piperidine and benzyl structure but lacks the benzoate ester group.

Uniqueness

METHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-[(1-benzylpiperidin-4-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-20(25)18-9-5-6-10-19(18)23-21(26)22-17-11-13-24(14-12-17)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOCAMOEPBWTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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